4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14092740 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Given its target, it is likely that the compound could influence various cellular processes regulated by the proto-oncogene tyrosine-protein kinase src .
Biochemical Analysis
Biochemical Properties
4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, thereby altering the downstream signaling cascades . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of critical metabolites and energy production pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to changes in its biological activity. Long-term exposure to the compound has been associated with sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can induce toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-11-13-22(14-12-21)19(23)15-26-17-7-9-18(10-8-17)27(24,25)20-16-5-3-2-4-6-16/h2-10,20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOYSVMVWBXSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.